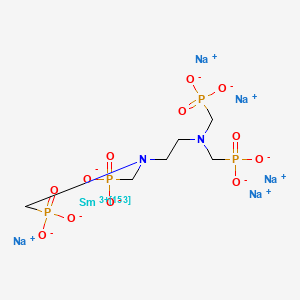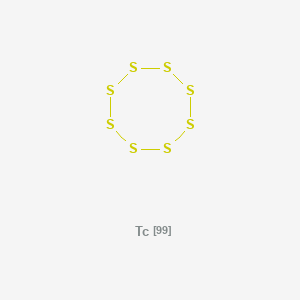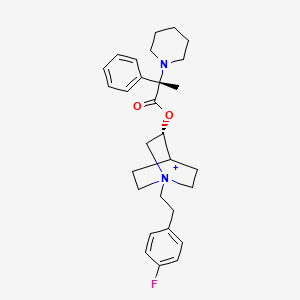
1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-9164 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co., Ltd. It functions as a muscarinic acetylcholine receptor antagonist, specifically targeting the muscarinic acetylcholine receptors. This compound was primarily investigated for its potential therapeutic effects in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) .
Analyse Des Réactions Chimiques
AZD-9164, as a muscarinic acetylcholine receptor antagonist, undergoes various chemical reactions. The types of reactions it undergoes include:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, AZD-9164 is used as a reference compound for studying muscarinic acetylcholine receptor antagonists.
Biology: In biological research, it is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: In the pharmaceutical industry, AZD-9164 serves as a lead compound for developing new drugs targeting muscarinic acetylcholine receptors.
Mécanisme D'action
AZD-9164 exerts its effects by antagonizing muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. By blocking these receptors, AZD-9164 inhibits the parasympathetic nervous system’s effects, leading to bronchodilation and reduced mucus secretion in the respiratory tract .
Comparaison Avec Des Composés Similaires
AZD-9164 is compared with other muscarinic acetylcholine receptor antagonists, such as:
Tiotropium: A long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium bromide: Another long-acting muscarinic antagonist used for COPD management.
Glycopyrronium bromide: Used for its bronchodilator effects in COPD treatment.
Umeclidinium bromide: A long-acting muscarinic antagonist used in combination with other drugs for COPD treatment.
AZD-9164 is unique in its specific molecular structure and pharmacokinetic properties, which differentiate it from these similar compounds .
Propriétés
Numéro CAS |
1034978-04-5 |
|---|---|
Formule moléculaire |
C29H38FN2O2+ |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
Clé InChI |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
SMILES isomérique |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



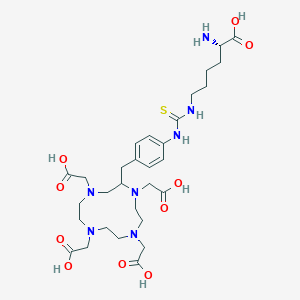
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6Z,8E,10E,14S,15S,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776188.png)
![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)
![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)

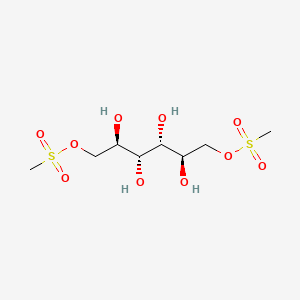
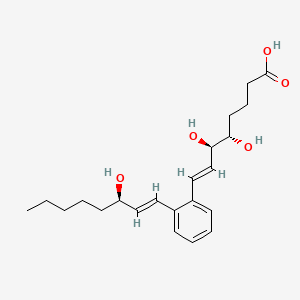
![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)
